2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
The compound 2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile is a synthetic organic molecule known for its specific chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile typically involves the following steps:
Starting Materials: : The synthesis begins with commercially available starting materials like 4-cyanopyridine and 4,6-dimethylpyridine-3-carbonitrile.
Formation of Intermediate: : An intermediate compound is formed through the reaction of 4-cyanopyridine with a piperidine derivative under basic conditions.
Coupling Reaction: : The intermediate is then coupled with 4,6-dimethylpyridine-3-carbonitrile in the presence of an oxidizing agent to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for large-scale synthesis. Continuous flow chemistry techniques are often employed to enhance reaction efficiency and yield. Temperature, pressure, and solvent systems are meticulously controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the molecule.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Hydrolysis: : Cleavage of chemical bonds by the addition of water.
Common Reagents and Conditions
Oxidation: : Often performed using reagents like potassium permanganate or chromic acid.
Reduction: : Commonly achieved with hydrogen gas in the presence of a palladium catalyst.
Substitution: : Typically involves reagents such as alkyl halides or acyl halides.
Hydrolysis: : Carried out under acidic or basic conditions, using catalysts like hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: : Leads to the formation of pyridine N-oxide derivatives.
Reduction: : Results in the formation of reduced amines or alcohols.
Substitution: : Produces various substituted pyridine and piperidine derivatives.
Hydrolysis: : Yields hydrolyzed products such as carboxylic acids and amines.
Scientific Research Applications
2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile has a wide range of scientific research applications, including but not limited to:
Chemistry: : Used as a reagent and catalyst in organic synthesis.
Biology: : Serves as a probe in biochemical assays and molecular biology studies.
Medicine: : Investigated for potential therapeutic properties and as a lead compound in drug development.
Industry: : Utilized in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and modulating various biochemical pathways. The molecular targets include enzymes and receptors that are crucial for biological processes. By interacting with these targets, the compound can alter cellular functions and exhibit pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile: : Similar structure but lacks dimethyl groups, resulting in different reactivity and properties.
2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyridine-3-carbonitrile: : Contains only one methyl group, affecting its chemical behavior and application.
Uniqueness
The unique structural features of 2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile, such as the presence of both pyridine and piperidine rings along with cyanide and dimethyl functional groups, contribute to its distinctive reactivity and wide-ranging applications in scientific research.
That’s a pretty dense molecule, right? Quite a sophisticated character with all those chemical acrobatics. Let's get deeper into anything specific you’re curious about!
Properties
IUPAC Name |
2-[4-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-9-15(2)24-20(18(14)12-22)25-7-4-16(5-8-25)13-26-19-10-17(11-21)3-6-23-19/h3,6,9-10,16H,4-5,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPDEMVTBLYYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)COC3=NC=CC(=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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